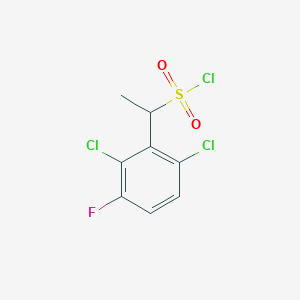

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride

Description

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to an ethane backbone, which is further substituted with a 2,6-dichloro-3-fluorophenyl ring. The electron-withdrawing effects of the chlorine and fluorine substituents enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles such as amines or alcohols . This compound is primarily utilized as a key intermediate in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Its structural features, including the steric and electronic influences of the halogen substituents, are critical in determining its reactivity and applications in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H6Cl3FO2S |

|---|---|

Molecular Weight |

291.6 g/mol |

IUPAC Name |

1-(2,6-dichloro-3-fluorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)7-5(9)2-3-6(12)8(7)10/h2-4H,1H3 |

InChI Key |

NDTULNNNWUPEMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.

Sulfonylation: The benzene ring is sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.

Ethylation: The sulfonylated intermediate is then subjected to ethylation using ethyl chloride in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of the compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols or thiols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Sulfonyl Chloride vs. Alcohol Derivatives

A closely related group of compounds includes the enantiomeric (R)- and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol derivatives (CAS RN: 330156-50-8), which replace the sulfonyl chloride group with a hydroxyl (-OH) functionality .

| Compound Name | Functional Group | Reactivity | Applications | Storage Conditions |

|---|---|---|---|---|

| 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride | Sulfonyl chloride | High (nucleophilic substitution, hydrolysis) | Sulfonamide synthesis, cross-coupling reactions | Room temperature (stable) |

| (R/S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | Hydroxyl | Moderate (oxidation, esterification) | Chiral intermediates, asymmetric synthesis | 0–6°C (cold storage required) |

Key Differences:

- Reactivity: The sulfonyl chloride undergoes rapid nucleophilic substitution (e.g., with amines to form sulfonamides), whereas the ethanol derivatives participate in slower reactions like oxidation to ketones or esterification.

- Stability: The sulfonyl chloride is stable at room temperature, while the ethanol enantiomers require cold storage to prevent racemization or degradation .

- Synthetic Utility: The sulfonyl chloride is preferred for introducing sulfur-based functionalities, while the ethanol derivatives serve as chiral building blocks in enantioselective synthesis.

Substituent Effects on Crystallography and Intermolecular Interactions

The halogen substituents (Cl, F) on the phenyl ring influence molecular packing and hydrogen-bonding patterns. Computational tools such as Mercury CSD and SHELXL have been employed to analyze crystal structures of related compounds, revealing that chlorine atoms contribute to dense packing via halogen-halogen interactions, while fluorine participates in weaker C–H···F hydrogen bonds . These interactions affect physicochemical properties such as melting points and solubility. For example, sulfonyl chlorides with electron-withdrawing substituents typically exhibit higher melting points compared to their alcohol analogs due to stronger intermolecular forces .

Electronic and Steric Influences

- Electron-Withdrawing Effects: The 2,6-dichloro-3-fluoro substitution pattern deactivates the aromatic ring, directing electrophilic attacks to specific positions and stabilizing the sulfonyl chloride group against hydrolysis.

- In contrast, the ethanol derivatives exhibit less steric hindrance, enabling easier functionalization of the hydroxyl group .

Industrial and Pharmaceutical Relevance

- The sulfonyl chloride is a precursor to bioactive sulfonamides, which are explored as enzyme inhibitors or antimicrobial agents.

- The ethanol enantiomers are employed in the synthesis of chiral drugs, where the configuration (R or S) determines biological activity and metabolic stability .

Biological Activity

1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride, with the CAS number 1249154-31-1, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : C8H7Cl2FO2S

- Molecular Weight : 291.54 g/mol

- Purity : Typically ≥98% in commercial preparations

Sulfonyl chlorides are known for their reactivity due to the presence of the sulfonyl group (–SO2Cl), which allows them to participate in various nucleophilic substitution reactions. The biological activity of 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride is primarily attributed to its ability to modify proteins and other biomolecules through acylation processes, leading to alterations in their function.

Anticancer Properties

Research indicates that compounds similar to 1-(2,6-Dichloro-3-fluorophenyl)ethane-1-sulfonyl chloride may exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. The potential for this compound to act as an inhibitor in similar pathways warrants further investigation.

Enzyme Inhibition

Sulfonyl chlorides are often used as enzyme inhibitors. They can irreversibly modify serine or cysteine residues in the active sites of enzymes, thereby inhibiting their activity. This characteristic is particularly useful in drug design aimed at targeting specific enzymes involved in disease pathways.

Study on Protein Modification

A study published in "Bioorganic & Medicinal Chemistry" explored the dynamic resolution of intermediates related to 1-(2,6-dichloro-3-fluorophenyl)ethanol, highlighting its role in synthesizing biologically active compounds. The findings suggest that the sulfonyl chloride derivative can serve as a crucial intermediate in developing therapeutic agents against non-small cell lung carcinoma .

Toxicological Profile

The compound exhibits acute toxicity with potential irritant effects on skin and eyes. Safety data sheets indicate that it should be handled with care due to its harmful nature upon contact or inhalation .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.